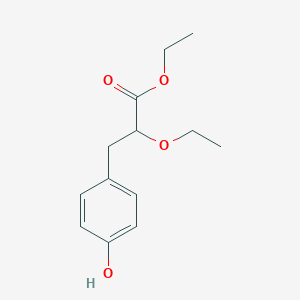

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

概要

説明

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C13H18O4 It is a derivative of propanoic acid and features both ethoxy and hydroxy functional groups

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxyphenylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

化学反応の分析

Mitsunobu Reaction for Ether Bond Formation

The compound participates in Mitsunobu reactions to form complex ethers. A demonstrated example involves coupling with alcohols using DIAD and triphenylphosphine :

Reaction Scheme :

textEthyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate + Alcohol → Ether derivative (DIAD, PPh₃, THF, 0°C to RT)

Experimental Data :

-

Key reagent ratio: 1:1.2 (alcohol:ester)

Hydrogenolytic Debenzylation

The benzyl-protected derivatives undergo catalytic hydrogenolysis:

Conditions :

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C |

| Solvent | Ethyl acetate |

| H₂ Pressure | 1 atm |

| Yield | 91% |

This step is critical for deprotecting phenolic hydroxyl groups in multi-step syntheses .

Nucleophilic Substitution Reactions

The ethoxy group undergoes substitution with nucleophiles under basic conditions:

Example : Reaction with dibromoethane

| Parameter | Value |

|---|---|

| Base | K₂CO₃ |

| Solvent | Acetonitrile |

| Temperature | Reflux (82°C) |

| Time | 24 hrs |

| Yield | 73% |

This reaction produces bromoethyl derivatives used in further functionalization .

Acidic Hydrolysis

Converts the ester to carboxylic acid:

Conditions :

Basic Hydrolysis

Saponification with NaOH yields sodium carboxylate, though this is less commonly reported than acidic hydrolysis .

Sulfonylation Reactions

The phenolic hydroxyl group reacts with sulfonyl chlorides:

Example : Trifluoromethanesulfonylation

| Parameter | Value |

|---|---|

| Reagent | CF₃SO₂Cl |

| Base | Et₃N |

| Solvent | CH₂Cl₂ |

| Temperature | -10°C → RT |

| Yield | 86.9% |

This produces triflate derivatives for further cross-coupling reactions .

Enzymatic Resolution

Racemic mixtures undergo enantioselective hydrolysis:

Process :

| Parameter | Value |

|---|---|

| Enzyme | Lipase (unspecified) |

| Solvent | Aqueous buffer |

| ee Achieved | 98.4–99.6% |

| Pilot-Scale Yield | 93% |

This method resolves (S)-enantiomers for pharmaceutical applications .

Reaction Comparative Table

| Reaction Type | Key Reagents | Conditions | Products Formed | Yield |

|---|---|---|---|---|

| Esterification | H₂SO₄, EtOH | Reflux | Parent ester | 88–95% |

| Mitsunobu | DIAD, PPh₃ | THF, 0°C→RT | Ether derivatives | 91% |

| Debenzylation | H₂/Pd/C | EtOAc, RT | Deprotected phenol | 91% |

| Substitution | K₂CO₃, dibromoethane | CH₃CN, reflux | Bromoethyl derivatives | 73% |

| Sulfonylation | CF₃SO₂Cl, Et₃N | CH₂Cl₂, -10°C→RT | Triflate derivatives | 86.9% |

Documented data shows this compound's versatility in creating structurally diverse derivatives through well-characterized reaction pathways . Its stability under acidic/basic conditions and compatibility with transition metal catalysts make it valuable for synthesizing complex molecules in medicinal chemistry.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C13H18O4

- Molecular Weight : 238.28 g/mol

- Functional Groups : Ethoxy and hydroxy groups

The presence of these functional groups enhances the compound's reactivity and biological interactions, making it a versatile building block in organic synthesis.

Organic Synthesis

EEHP serves as a crucial building block in organic chemistry for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with desirable properties.

EEHP has been investigated for several biological activities:

- Anti-inflammatory Properties : Research shows that EEHP can inhibit pro-inflammatory cytokines like IL-6 and TNF-α, suggesting its potential in treating inflammatory diseases.

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are vital in combating oxidative stress-related cellular damage.

- Anti-diabetic Effects : Studies indicate that EEHP acts as a dual agonist for PPARα and PPARγ receptors, improving insulin sensitivity and glucose metabolism, making it a candidate for managing type 2 diabetes .

Case Study 1: Anti-inflammatory Effects

A study involving macrophages exposed to lipopolysaccharide (LPS) demonstrated that EEHP significantly reduced the production of pro-inflammatory cytokines. This finding supports its potential use in treating various inflammatory conditions.

Case Study 2: Diabetes Management

In diabetic rat models, treatment with EEHP resulted in a notable decrease in blood glucose levels. This suggests that EEHP may be a viable therapeutic agent for diabetes management .

Industrial Applications

In addition to its research applications, EEHP is utilized in the production of specialty chemicals and serves as an intermediate in pharmaceutical synthesis. Its unique combination of functional groups makes it valuable for developing new therapeutic agents.

作用機序

The mechanism of action of ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially modulating their activity. The ethoxy group may influence the compound’s solubility and bioavailability, affecting its overall efficacy .

類似化合物との比較

Similar Compounds

- Ethyl 3-(2-hydroxyphenyl)propanoate

- Ethyl 3-(4-hydroxyphenyl)propanoate

- Methyl 3-(4-hydroxyphenyl)propanoate

Uniqueness

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is unique due to the presence of both ethoxy and hydroxy functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications .

生物活性

Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate, also known as EEHP, is an organic compound with a significant potential for various biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : C13H18O4

- Molecular Weight : 238.28 g/mol

- Functional Groups : Ethoxy and hydroxy groups contribute to its reactivity and biological interactions.

The presence of the hydroxy group allows for hydrogen bonding with biological molecules, potentially modulating their activity, while the ethoxy group influences solubility and bioavailability.

Synthesis Methods

EEHP can be synthesized through several methods, primarily via the esterification of 4-hydroxyphenylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Synthetic Routes Summary

| Method | Description |

|---|---|

| Esterification | Reaction of 4-hydroxyphenylpropanoic acid with ethanol using an acid catalyst. |

| Enzymatic Hydrolysis | Enantioselective enzymatic hydrolysis to produce the desired enantiomer with high purity. |

Biological Activity

This compound has been investigated for its various biological activities:

1. Anti-inflammatory Properties

Research indicates that EEHP exhibits anti-inflammatory effects by inhibiting key inflammatory pathways. It has been shown to downregulate pro-inflammatory cytokines such as IL-6 and TNF-α in various models .

2. Antioxidant Activity

EEHP demonstrates significant antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. This activity is attributed to its ability to scavenge free radicals and enhance cellular antioxidant defenses .

3. Potential Anti-diabetic Effects

Studies have highlighted EEHP's role as a dual agonist for PPARα and PPARγ, which are critical targets in the management of type 2 diabetes. This compound has shown promise in improving insulin sensitivity and glucose metabolism .

The mechanism of action involves interaction with specific molecular targets:

- Hydrogen Bonding : The hydroxy group facilitates interactions with proteins involved in inflammatory responses.

- PPAR Activation : The compound activates PPAR receptors, leading to improved lipid metabolism and insulin sensitivity .

Case Study 1: Anti-inflammatory Effects

In a study examining the effects of EEHP on macrophages exposed to lipopolysaccharide (LPS), it was found that treatment with EEHP significantly reduced the production of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases.

Case Study 2: Diabetes Management

Another study focused on the impact of EEHP on glucose metabolism in diabetic rat models. Results indicated a notable decrease in blood glucose levels post-treatment, supporting its role as a therapeutic agent for diabetes management .

Comparative Analysis

Comparative studies have shown that EEHP's biological activities are superior to those of structurally similar compounds due to its unique combination of functional groups:

| Compound | Anti-inflammatory Activity | Antioxidant Activity | PPAR Agonist Activity |

|---|---|---|---|

| This compound | High | High | Dual Agonist |

| Ethyl 3-(4-hydroxyphenyl)propanoate | Moderate | Moderate | Agonist |

| Methyl 3-(4-hydroxyphenyl)propanoate | Low | Low | None |

特性

IUPAC Name |

ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-3-16-12(13(15)17-4-2)9-10-5-7-11(14)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJJCKFYYBEQRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=CC=C(C=C1)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472905 | |

| Record name | Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197299-16-4 | |

| Record name | Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate significant in pharmaceutical synthesis?

A1: this compound is a crucial chiral building block in the synthesis of PPARα and -γ agonists. Specifically, the S-enantiomer of this compound (S-1) is essential for creating drugs like Ragaglitazar, which is clinically relevant as ((−)DRF2725) [].

Q2: What novel biocatalytic approach has been developed for the large-scale production of (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid?

A2: Researchers have successfully developed and scaled up an enantioselective enzymatic hydrolysis process to produce (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid (S-1) from its racemic ethylester, rac-2 []. This process uses an enzyme to selectively hydrolyze the undesired enantiomer, leaving the desired S-1 enantiomer. This method has been proven effective at a pilot scale, yielding S-1 with high enantiomeric purity (98.4−99.6% ee) [].

Q3: How does the presence of oiling out impact the phase behavior of this compound in cyclohexane?

A3: Both the pure enantiomers and the racemic mixture of this compound exhibit stable oiling out in cyclohexane, a phenomenon where a liquid phase separates from the solution upon cooling []. Interestingly, the oiling out always initiates with the emergence of a second liquid phase containing the racemic mixture []. This behavior significantly influences the structure of the ternary phase diagram and its evolution with temperature.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。